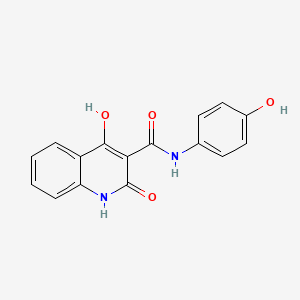![molecular formula C15H10Br2ClN3O5 B11109106 2-(2-bromo-4-chlorophenoxy)-N'-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11109106.png)
2-(2-bromo-4-chlorophenoxy)-N'-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-BROMO-4-CHLOROPHENOXY)-N’~1~-[(E)-1-(3-BROMO-2-HYDROXY-5-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and nitro functional groups
Preparation Methods
The synthesis of 2-(2-BROMO-4-CHLOROPHENOXY)-N’~1~-[(E)-1-(3-BROMO-2-HYDROXY-5-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route generally includes the following steps:
Preparation of 2-Bromo-4-chlorophenol: This can be achieved through the bromination of 4-chlorophenol using bromine in the presence of a suitable catalyst.
Formation of 2-(2-Bromo-4-chlorophenoxy)acetohydrazide: This involves the reaction of 2-Bromo-4-chlorophenol with acetohydrazide under controlled conditions.
Condensation Reaction: The final step involves the condensation of 2-(2-Bromo-4-chlorophenoxy)acetohydrazide with 3-Bromo-2-hydroxy-5-nitrobenzaldehyde to form the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
2-(2-BROMO-4-CHLOROPHENOXY)-N’~1~-[(E)-1-(3-BROMO-2-HYDROXY-5-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the reduction of nitro groups to amino groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include acids, bases, and solvents such as ethanol or methanol. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-BROMO-4-CHLOROPHENOXY)-N’~1~-[(E)-1-(3-BROMO-2-HYDROXY-5-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-BROMO-4-CHLOROPHENOXY)-N’~1~-[(E)-1-(3-BROMO-2-HYDROXY-5-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The presence of bromine, chlorine, and nitro groups in its structure contributes to its reactivity and potential biological activity.
Comparison with Similar Compounds
Similar compounds to 2-(2-BROMO-4-CHLOROPHENOXY)-N’~1~-[(E)-1-(3-BROMO-2-HYDROXY-5-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE include:
2-(4-Bromo-2-chlorophenoxy)-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide: This compound has a similar structure but with different substituents, leading to variations in its chemical and biological properties.
2-(4-Bromo-2-chlorophenoxy)-N’-[(4-methoxyphenoxy)acetyl]acetohydrazide: Another structurally related compound with distinct functional groups that influence its reactivity and applications.
The uniqueness of 2-(2-BROMO-4-CHLOROPHENOXY)-N’~1~-[(E)-1-(3-BROMO-2-HYDROXY-5-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE lies in its specific combination of functional groups, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C15H10Br2ClN3O5 |
|---|---|
Molecular Weight |
507.52 g/mol |
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)-N-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C15H10Br2ClN3O5/c16-11-4-9(18)1-2-13(11)26-7-14(22)20-19-6-8-3-10(21(24)25)5-12(17)15(8)23/h1-6,23H,7H2,(H,20,22)/b19-6+ |
InChI Key |
QWEMZTYECQUGRZ-KPSZGOFPSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Br)OCC(=O)N/N=C/C2=C(C(=CC(=C2)[N+](=O)[O-])Br)O |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)OCC(=O)NN=CC2=C(C(=CC(=C2)[N+](=O)[O-])Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Oxo-2-phenylethyl 4-[(4-nitrophenyl)carbonyl]benzoate](/img/structure/B11109023.png)
![N-({N'-[(E)-[4-(Diethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide](/img/structure/B11109024.png)
![[(2E)-1-cyclopropyl-3-(3-fluorophenyl)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B11109041.png)
![(4Z)-5-methyl-2-(4-methylphenyl)-4-({[4-(morpholin-4-ylsulfonyl)phenyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11109045.png)

![1-(2-Chloroethyl)-3-[2,2-dimethyl-5-(phenoxymethyl)-1,3-dioxan-5-yl]urea](/img/structure/B11109063.png)
![Phenyl[2,2'-{(phenylphosphinediyl)bis[(hydroxy-kappao)methylene]}diphenolato(3-)-kappao]borate(1-)](/img/structure/B11109064.png)
![N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-fluorobenzamide](/img/structure/B11109075.png)

![(4Z)-2-(3-chlorophenyl)-5-methyl-4-[(phenylamino)methylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11109091.png)
![N-(2,4-Dimethylphenyl)-N-{[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}methanesulfonamide](/img/structure/B11109096.png)
![Ethyl [(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate](/img/structure/B11109097.png)
![N-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)-4-methylbenzamide](/img/structure/B11109098.png)
![phenyl 2-[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]benzenesulfonate](/img/structure/B11109104.png)
